ethyl 4'-(butanoylamino)-1'H-spiro[cyclopentane-1,2'-naphthalene]-3'-carboxylate
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Overview
Description
Ethyl 4’-(butanoylamino)-1’H-spiro[cyclopentane-1,2’-naphthalene]-3’-carboxylate is a complex organic compound characterized by its unique spiro structure. This compound features a cyclopentane ring fused to a naphthalene moiety, with an ethyl ester and a butanoylamino group attached. The spiro configuration imparts distinct chemical properties, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4’-(butanoylamino)-1’H-spiro[cyclopentane-1,2’-naphthalene]-3’-carboxylate typically involves multi-step organic reactions One common approach is the cyclization of a suitable naphthalene derivative with a cyclopentane precursor under acidic or basic conditionsThe final step involves esterification with ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and high-throughput screening can be employed to identify the most efficient catalysts and solvents. Additionally, purification techniques such as recrystallization and chromatography are essential to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4’-(butanoylamino)-1’H-spiro[cyclopentane-1,2’-naphthalene]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4’-(butanoylamino)-1’H-spiro[cyclopentane-1,2’-naphthalene]-3’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4’-(butanoylamino)-1’H-spiro[cyclopentane-1,2’-naphthalene]-3’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4’-(acetylamino)-1’H-spiro[cyclopentane-1,2’-naphthalene]-3’-carboxylate: Similar structure but with an acetylamino group instead of a butanoylamino group.
Ethyl 4’-(propionylamino)-1’H-spiro[cyclopentane-1,2’-naphthalene]-3’-carboxylate: Similar structure but with a propionylamino group.
Uniqueness
Ethyl 4’-(butanoylamino)-1’H-spiro[cyclopentane-1,2’-naphthalene]-3’-carboxylate is unique due to its specific functional groups and spiro configuration, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H27NO3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl 1-(butanoylamino)spiro[4H-naphthalene-3,1'-cyclopentane]-2-carboxylate |
InChI |
InChI=1S/C21H27NO3/c1-3-9-17(23)22-19-16-11-6-5-10-15(16)14-21(12-7-8-13-21)18(19)20(24)25-4-2/h5-6,10-11H,3-4,7-9,12-14H2,1-2H3,(H,22,23) |
InChI Key |
WCEIHEOUONSCLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C2(CCCC2)CC3=CC=CC=C31)C(=O)OCC |
Origin of Product |
United States |
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